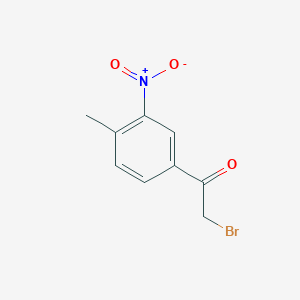

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Overview

Description

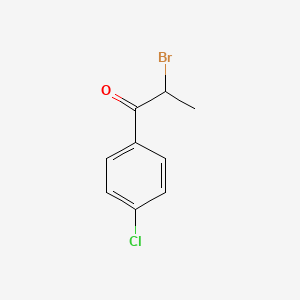

The compound 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a brominated aromatic ketone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, and chemical properties. These insights can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the use of brominating reagents such as Br2. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of this compound would likely involve a bromination step, possibly starting from a 4-methyl-3-nitrophenyl ethanone precursor.

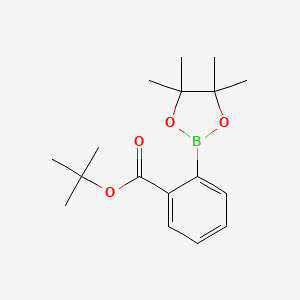

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using techniques such as single-crystal X-ray diffraction, as seen in the synthesis of enantiomerically pure diarylethanes . Density Functional Theory (DFT) calculations, as well as Hirshfeld surface analysis, are also employed to understand the structural properties of these compounds . These methods would be applicable to determine the molecular structure of this compound and to predict its electronic properties.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including further functionalization or serving as intermediates in the synthesis of other compounds. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was used in esterification reactions, demonstrating its utility as a chemical protective group . The reactivity of this compound would likely be similar, with potential for further reactions such as nucleophilic aromatic substitution or reduction of the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be characterized by various spectroscopic methods, including FT-IR and NMR spectroscopy . The presence of bromine atoms significantly influences the physical properties of these compounds, such as their melting points and solubilities. The electronic properties, such as HOMO-LUMO gaps, can be analyzed through computational methods to predict reactivity and stability . These analyses would be relevant to this compound, providing insights into its behavior in different chemical environments.

Scientific Research Applications

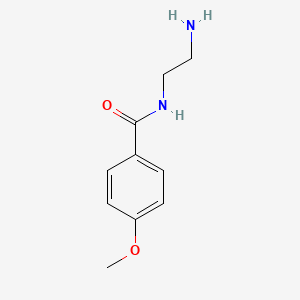

Synthesis of Chalcone Analogues

A study by Curti, Gellis, and Vanelle (2007) explored the synthesis of alpha,beta-unsaturated ketones as chalcone analogues through a S(RN)1 mechanism. They used 2-bromo-1-(4-nitrophenyl)ethanone, among other compounds, to form these ketones, which are vital in creating a variety of chalcone analogues. This research highlights the significance of 2-bromo-1-(4-nitrophenyl)ethanone in synthesizing structurally diverse compounds with potential applications in various fields including medicinal chemistry (Curti, Gellis, & Vanelle, 2007).

Selective α-Monobromination of Alkylaryl Ketones

Ying (2011) conducted research on the selective α-monobromination of various alkylaryl ketones, including 2-bromo-1-(4-nitrophenyl)ethanone. This process involved using ionic liquids under solvent-free conditions, showcasing an efficient and regioselective method for bromination. This technique demonstrates the broader applicability of 2-bromo-1-(4-nitrophenyl)ethanone in organic synthesis (Ying, 2011).

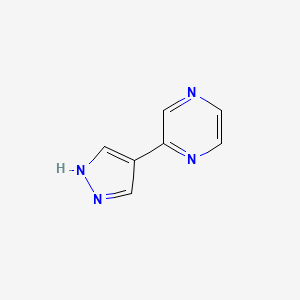

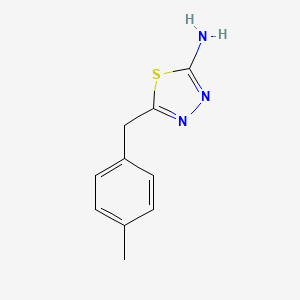

Synthesis of 2-Alkylaminothiazoles

Khilifi et al. (2008) reported on the reactivity of N-thioamido amidines with halogenated alkyl derivatives for synthesizing 2-alkylamino thiazoles, employing 2-bromo-1-(4-nitrophenyl)ethanone. This research presents a method for producing thiazole derivatives, which are important in medicinal chemistry, indicating another application of 2-bromo-1-(4-nitrophenyl)ethanone in synthesizing biologically active compounds (Khilifi et al., 2008).

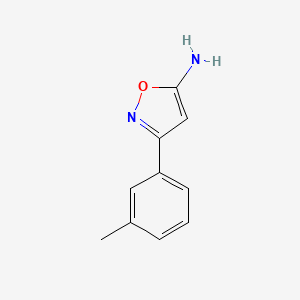

Synthesis of Novel IMPDH Inhibitor

Zhao et al. (2007) developed an efficient synthesis method for BMS-337197, a novel IMPDH inhibitor, using 2-bromo-1-(2-nitrophenyl)ethanone as a starting reagent. This method yielded BMS-337197 efficiently, indicating the role of 2-bromo-1-(4-nitrophenyl)ethanone in the synthesis of significant pharmacological agents (Zhao et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

This could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Based on the actions of similar compounds, it could potentially lead to changes in cellular function, gene expression, or signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone . These factors could include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMCVOBHUPAOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396596 | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22019-50-7 | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)